molecular formula C15H16N2O2 B13715513 Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate

Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate

Cat. No.: B13715513
M. Wt: 256.30 g/mol
InChI Key: FDUXUNKKPWKBES-UHFFFAOYSA-N
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Description

Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate is an organic compound with the molecular formula C15H16N2O2. It is a derivative of propanoic acid and contains both amino and pyridyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine and ester. One common method involves the condensation of 2-pyridinecarboxaldehyde with methyl 2-amino-3-phenylpropanoate under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted amino compounds.

Scientific Research Applications

Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and pyridyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoate
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate is unique due to the presence of both amino and pyridyl groups, which confer specific chemical reactivity and biological activity. The pyridyl group, in particular, allows for interactions with a wide range of biological targets, making this compound valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-amino-3-(3-pyridin-2-ylphenyl)propanoate

InChI

InChI=1S/C15H16N2O2/c1-19-15(18)13(16)10-11-5-4-6-12(9-11)14-7-2-3-8-17-14/h2-9,13H,10,16H2,1H3

InChI Key

FDUXUNKKPWKBES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C2=CC=CC=N2)N

Origin of Product

United States

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